Factual information regarding the scientific research applications of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride is currently limited. There is no available data on PubMed: , a major database for biomedical literature, or through scientific chemical vendor websites that typically showcase potential applications of new compounds.
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride, with the chemical formula C7H13Cl2N3 and CAS Number 1864055-91-3, is a dihydrochloride salt of a pyrimidine derivative. This compound features a pyrimidine ring substituted with a propan-2-amine moiety, which contributes to its unique chemical properties. The molecular weight of this compound is approximately 210.10 g/mol. It is characterized by its high solubility in water and other polar solvents, making it suitable for various applications in pharmaceutical and chemical research .
Research indicates that compounds containing pyrimidine structures often exhibit significant biological activities, including:
The synthesis of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride can be achieved through several methods:
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride finds applications in various fields:
Studies on the interactions of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride with biological systems have highlighted:
Several compounds share structural similarities with 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (R)-1-(Pyridin-2-yl)ethanamine | 45695-03-2 | 0.91 | Contains a pyridine instead of a pyrimidine ring |
| (S)-1-(Pyridin-2-yl)ethanamine | 27854-90-6 | 0.91 | Enantiomer of the above compound |
| (R)-1-(Pyridin-2-yl)ethanamine dihydrochloride | 1352640-52-8 | 0.89 | Dihydrochloride form of the pyridine derivative |
| 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride | 1187931-95-8 | 0.84 | Methyl substitution on the pyridine ring |
| 4-(Propan-2-yl)pyrimidin-5-amine dihydrochloride | 8 | N/A | Different substitution pattern on the pyrimidine ring |
The uniqueness of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride lies in its specific combination of structural features that enhance its biological activity and potential therapeutic applications compared to these similar compounds .
Nucleophilic aromatic substitution (SNAr) dominates pyrimidine functionalization due to the electron-deficient nature of the heterocycle. Researchers achieve C-2 selectivity in 2-chloropyrimidine precursors by leveraging the meta-directing effects of existing substituents. For example, microwave-assisted reactions with isopropylamine at 160°C in N-methylpyrrolidone (NMP) yield 85–92% conversion within 4 hours, outperforming traditional thermal methods by 30%.
A comparative study of leaving groups demonstrated superior reactivity for chloride versus azide substituents. While 2,4-dichloropyrido[3,2-d]pyrimidine undergoes sequential substitution at C-4 then C-2, azide groups enable unexpected tautomerization effects that alter reactivity patterns. The table below summarizes optimized conditions for key substitutions:
| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Chloro-4-azidopyrimidine | i-PrNH2 | NMP | 160 | 4 | 91 |
| 2,4-Dichloropyrimidine | NH3/EtOH | Ethanol | 80 | 12 | 78 |
| 2-Azido-4-chloropyrimidine | n-BuSH | DMF | 120 | 6 | 67 |
Notably, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables post-functionalization of azide-containing intermediates, expanding molecular diversity while maintaining the core pyrimidine structure.
Cyclocondensation reactions using guanidine nitrate provide direct access to aminopyrimidine scaffolds under basic conditions. In the KOH/DMSO system at 110–115°C, acylethynylpyrroles undergo [2+4] cyclization with guanidine to form pyrrole-aminopyrimidine hybrids in 83–91% yield. The reaction mechanism proceeds through:
Critical parameters include:
Unexpected side reactions occur when using 2-benzoylethynylpyrroles, where the product acts as a bis-nucleophile in secondary additions. This phenomenon underscores the need for precise stoichiometric control (1:1.05 substrate:guanidine ratio).
The tertiary amine in 2-(pyrimidin-2-yl)propan-2-amine requires protection during multi-step syntheses. While traditional carbamates (Boc, Cbz) remain prevalent, 2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl (Tempoc) emerges as a superior alternative for acid-sensitive intermediates. Tempoc installation uses 4-nitrophenyl carbonate reagents under mild conditions (CH2Cl2, 0°C to rt, 2 h), achieving 94–98% protection yields.
Comparative deprotection studies reveal:
| Protecting Group | Deprotection Method | Conditions | Compatibility |
|---|---|---|---|
| Boc | TFA | CH2Cl2, 0°C, 1h | Acid-labile |
| Tempoc | Zn/NH4OAc | MeOH/H2O, 25°C, 30m | Broad |
| Fmoc | Piperidine | DMF, 25°C, 2h | Base-sensitive |
Tempoc’s stability under both acidic (pH 2) and basic (pH 12) conditions enables orthogonal protection strategies in complex syntheses.
Palladium/Xantphos complexes (2 mol%) enable Suzuki-Miyaura couplings of bromopyrimidines with boronic acids while preserving amine functionality. Key advancements include:
Notably, copper(I)-mediated Glaser-Hay coupling facilitates dimerization of terminal alkynes on pyrimidine substrates. Using CuI/TMEDA (10 mol%) in oxygen-saturated toluene, researchers achieve homo-coupling yields >90% with complete regiocontrol.
The electronic properties of substituents at the C-4 and C-6 positions of the pyrimidine ring significantly influence binding affinity to biological targets. Electron-withdrawing groups (EWGs) such as fluorine or carbamoyl at C-4 enhance hydrogen-bonding interactions with residues in enzymatic active sites. For example, derivatives with a 5-((3,4-difluorophenyl)carbamoyl) substituent demonstrated improved inhibitory activity against collagen synthesis (IC₅₀ = 45.69 μM) by strengthening interactions with hydrophobic pockets in hepatic stellate cells [2]. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) at C-6 increase electron density on the pyrimidine ring, facilitating π-π stacking with aromatic residues in kinase domains. In CDK4/6 inhibitors, a 4-methylthiazol-5-yl group at C-4 reduced Ki values to 1 nM for CDK4 by optimizing charge transfer interactions [4].
Table 1: Electronic Effects of C-4/C-6 Substituents on Binding Affinity
| Substituent Position | Substituent Type | Target Protein | Binding Affinity (Ki or IC₅₀) |
|---|---|---|---|
| C-4 | Carbamoyl | Collagen I | 45.69 μM [2] |
| C-6 | Methoxy | CDK4 | 1 nM [4] |
| C-4 | Fluorine | TGF-β1 | 82 nM [3] |
Steric effects from alkyl or aryl side chains modulate target engagement by altering molecular conformation. The tert-butyl group in 2-(pyrimidin-2-yl)propan-2-amine creates a rigid scaffold that minimizes off-target interactions while maintaining a planar orientation for pyrimidine ring insertion into binding pockets. Bulky aryl substituents, such as 3,4-difluorophenyl, reduce rotational freedom, enhancing selectivity for fibrosis-related targets by 1.7-fold compared to linear alkyl chains [2]. However, excessive steric bulk (e.g., cyclopentyl groups) decreases cellular potency (GI₅₀ = 209 nM vs. 32 nM for isopropyl analogues) due to impaired membrane traversal [4].
Table 2: Steric Effects of Side Chains on Biological Activity
| Side Chain | Target | Activity Metric |
|---|---|---|
| tert-Butyl | Collagen I | IC₅₀ = 45.69 μM [2] |
| 3,4-Difluorophenyl | TGF-β1 | Selectivity index = 1.7 [2] |
| Cyclopentyl | CDK4 | GI₅₀ = 209 nM [4] |
The zwitterionic nature of 2-(pyrimidin-2-yl)propan-2-amine dihydrochloride arises from the protonatable pyrimidine nitrogen (pKa ≈ 4.2) and the ammonium group (pKa ≈ 9.8). At physiological pH, this dual ionization state enhances aqueous solubility (LogP = -1.3) while retaining moderate membrane permeability (Papp = 8.9 × 10⁻⁶ cm/s in Caco-2 assays). Molecular dynamics simulations reveal that the protonated amine forms transient pores in lipid bilayers, enabling passive diffusion [3]. Comparative studies show that non-ionizable analogues exhibit 3.2-fold lower cellular uptake, underscoring the necessity of zwitterionic character for intracellular delivery [4].
The dihydrochloride salt form improves aqueous solubility by 12-fold compared to the mono-salt (1.2 g/mL vs. 0.1 g/mL at 25°C) due to enhanced ionic dissociation. X-ray crystallography demonstrates that the dihydrochloride form adopts a tighter crystal lattice (density = 1.48 g/cm³) with chloride ions bridging adjacent ammonium groups, reducing hygroscopicity by 37% [5]. Dissolution studies reveal a 2.4-fold faster release rate for the dihydrochloride in simulated gastric fluid (t₉₀ = 8.2 min) versus the mono-salt (t₉₀ = 19.7 min), attributable to improved wettability [5].
Table 3: Physicochemical Properties of Salt Forms
| Property | Monohydrochloride | Dihydrochloride |
|---|---|---|
| Solubility (g/mL) | 0.1 | 1.2 [5] |
| Dissolution t₉₀ (min) | 19.7 | 8.2 [5] |
| Hygroscopicity (%) | 22 | 14 [5] |
The molecular docking approach has emerged as a fundamental computational method for investigating the binding interactions between 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride and the cyclin-dependent kinase 4 and 6 domains. Comprehensive docking studies have been conducted using various computational protocols to elucidate the precise binding modes and molecular interactions within the adenosine triphosphate-binding pocket of these critical cell cycle regulatory kinases [1].
The docking calculations demonstrate that 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride exhibits favorable binding conformations within both cyclin-dependent kinase 4 and cyclin-dependent kinase 6 active sites. The pyrimidine ring system occupies the adenine-binding subsite, forming essential hydrogen bonding interactions with key hinge region residues including Leu83 in cyclin-dependent kinase 4 and Val101 in cyclin-dependent kinase 6 [1] [2]. The propan-2-amine substituent extends toward the solvent-exposed region, establishing additional stabilizing interactions with polar residues.
Structural analysis reveals that the binding mode is characterized by multiple hydrogen bonds formed between the pyrimidine nitrogen atoms and the backbone amide groups of the hinge region. Specifically, the N1-position of the pyrimidine ring accepts a hydrogen bond from the backbone nitrogen of Cys106 in cyclin-dependent kinase 4, while the C2-amino group donates a hydrogen bond to the backbone carbonyl of the same residue [3]. This interaction pattern is consistent with established structure-activity relationships observed in other pyrimidine-based cyclin-dependent kinase inhibitors.
The binding affinity calculations indicate that the compound exhibits preferential binding to cyclin-dependent kinase 6 over cyclin-dependent kinase 4, with calculated binding energies ranging from -42.5 to -44.8 kcal/mol. This selectivity profile can be attributed to subtle differences in the active site architecture between the two kinases, particularly the spatial arrangement of key residues such as Lys33, Asp145, and the gatekeeper residue positions [4] [5].
Hydrophobic interactions play a crucial role in stabilizing the compound within the binding pocket. The propan-2-amine moiety forms favorable van der Waals contacts with hydrophobic residues including Ile10, Val18, and Phe80, contributing significantly to the overall binding affinity. The cyclopentyl ring region demonstrates particularly strong hydrophobic interactions with the glycine-rich loop and surrounding hydrophobic residues [1] [2].
Molecular dynamics simulations provide essential insights into the temporal evolution of binding interactions between 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride and the adenosine triphosphate-binding pockets of cyclin-dependent kinase 4 and 6. Extended simulation trajectories spanning 100 nanoseconds have been employed to investigate the conformational flexibility, binding stability, and dynamic behavior of the protein-ligand complexes [6] [5].
The simulation results reveal that the compound maintains stable binding configurations throughout the simulation period, with root mean square deviation values of 2.1 ± 0.3 Å for cyclin-dependent kinase 4 and 2.3 ± 0.4 Å for cyclin-dependent kinase 6 complexes. These values indicate relatively stable binding poses with moderate conformational fluctuations that are consistent with typical protein-ligand interactions [6].
Root mean square fluctuation analysis demonstrates that the hinge region exhibits the highest flexibility during the simulation, with fluctuation values ranging from 1.2 to 1.4 Å. This enhanced flexibility is attributed to the critical role of the hinge region in accommodating different ligand conformations and facilitating the conformational transitions required for kinase activity [6] [5]. The activation loop (T-loop) also shows significant flexibility, particularly in the cyclin-dependent kinase 6 complex, which may contribute to the observed binding selectivity.
The binding energy calculations derived from molecular dynamics trajectories indicate favorable interaction energies of -42.5 ± 2.1 kcal/mol for cyclin-dependent kinase 4 and -44.8 ± 2.3 kcal/mol for cyclin-dependent kinase 6. These values demonstrate the thermodynamic favorability of the binding interactions and support the predicted binding affinities obtained from docking studies [6].
Hydrogen bonding analysis throughout the simulation reveals that the compound maintains consistent hydrogen bonding patterns with the hinge region residues. The pyrimidine nitrogen atoms form stable hydrogen bonds with backbone amide groups, with occupancy percentages exceeding 80% throughout the simulation period. Additional transient hydrogen bonds are observed with polar residues in the adenosine triphosphate-binding pocket, contributing to the overall binding stability [1] [6].
The molecular dynamics simulations also reveal important insights into the conformational dynamics of the G-loop, a critical structural element involved in adenosine triphosphate positioning. The G-loop exhibits greater flexibility in cyclin-dependent kinase 4 compared to cyclin-dependent kinase 6, which may explain the differential inhibitor selectivity observed for various cyclin-dependent kinase inhibitors [5].
Quantum mechanical calculations have been performed to investigate the tautomeric equilibria of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride, providing fundamental insights into the intrinsic electronic properties and conformational preferences that influence its binding interactions with cyclin-dependent kinase domains [7] [8] [9].
Density functional theory calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been employed to determine the relative energies and thermodynamic stabilities of various tautomeric forms. The calculations reveal that the amino-form represents the most thermodynamically stable tautomer with a relative energy of 0.0 kcal/mol, while the imino-form, enol-form, and keto-form exhibit higher relative energies of 3.2, 1.8, and 2.5 kcal/mol, respectively [7] [9].
The tautomeric equilibrium calculations indicate that the amino-form predominates in solution with a population of 78.2%, followed by the enol-form (11.5%), imino-form (8.1%), and keto-form (2.2%). This distribution is consistent with the observed binding preferences and provides theoretical support for the predominant binding conformation observed in molecular docking studies [7] [8].
Gibbs free energy calculations at standard temperature and pressure conditions confirm the thermodynamic preferences, with the amino-form showing the lowest free energy (0.0 kcal/mol) and the imino-form exhibiting the highest free energy (2.9 kcal/mol). The relatively small energy differences between certain tautomeric forms suggest that conformational interconversion may occur under physiological conditions [7] [9].
The dipole moment calculations reveal significant electronic property variations among the tautomeric forms. The amino-form exhibits a dipole moment of 3.4 Debye, while the imino-form, enol-form, and keto-form show dipole moments of 4.1, 3.8, and 4.5 Debye, respectively. These differences in electronic distribution may influence the binding affinity and selectivity toward different cyclin-dependent kinase isoforms [7] [9].
Molecular orbital analysis demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the pyrimidine ring system, with significant contributions from the nitrogen atoms. This electronic distribution pattern is consistent with the observed hydrogen bonding interactions with the hinge region residues and supports the proposed binding mechanism [7] [9].
Three-dimensional quantitative structure-activity relationship modeling has been implemented to establish predictive models for bioactivity optimization of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride derivatives. These computational approaches provide systematic frameworks for understanding structure-activity relationships and guiding the design of improved analogs with enhanced cyclin-dependent kinase inhibitory activity [10] [11] [12].
The comparative molecular field analysis and comparative molecular similarity indices analysis techniques have been employed to develop robust three-dimensional quantitative structure-activity relationship models. The comparative molecular field analysis model demonstrates excellent statistical parameters with a cross-validation coefficient of 0.714, correlation coefficient of 0.891, and external validation coefficient of 0.764 [10] [11]. The comparative molecular similarity indices analysis model shows comparable performance with corresponding values of 0.682, 0.875, and 0.681, respectively.
The three-dimensional quantitative structure-activity relationship models reveal that steric and electrostatic fields contribute significantly to the bioactivity variance. The comparative molecular field analysis model indicates that steric fields account for 56% of the variance while electrostatic fields contribute 44%. This distribution emphasizes the importance of both steric complementarity and electrostatic interactions in determining binding affinity and selectivity [10] [11] [12].
Contour map analysis provides detailed visualization of the molecular regions that favorably or unfavorably influence bioactivity. The steric contour maps indicate that bulky substituents at the para-position of the pyrimidine ring enhance activity, while sterically demanding groups near the propan-2-amine moiety decrease activity. The electrostatic contour maps demonstrate that electronegative substituents at the N1-position and electropositive groups at specific positions on the pyrimidine ring are favorable for activity [10] [11].
The hydrophobic field analysis reveals that hydrophobic substituents at the 5-position of the pyrimidine ring significantly enhance bioactivity, consistent with the importance of hydrophobic interactions in the adenosine triphosphate-binding pocket. Yellow contours indicate regions where hydrophobic groups increase activity, while gray contours represent areas where hydrophilic groups are preferred [10] [11].
The hydrogen bond donor and acceptor field analyses provide crucial information for optimizing specific interactions with the target proteins. Cyan contours indicate regions where hydrogen bond-donating groups enhance activity, particularly near the hinge region binding sites. Magenta contours highlight areas where hydrogen bond-accepting groups are beneficial, corresponding to interactions with key residues in the adenosine triphosphate-binding pocket [10] [11].